molecular formula C21H22N2O2S B3000955 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 872206-02-5

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B3000955
CAS No.: 872206-02-5
M. Wt: 366.48
InChI Key: XOVBKZBVGWRUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline derivative featuring a benzenesulfonyl group at position 3 and a 3-methylpiperidinyl substituent at position 3. Quinoline derivatives are frequently explored for their bioactivity, particularly in targeting ion channels, enzymes, or receptors. The benzenesulfonyl moiety and piperidinyl/piperazinyl groups are common pharmacophores linked to enhanced solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-8-7-13-23(15-16)21-18-11-5-6-12-19(18)22-14-20(21)26(24,25)17-9-3-2-4-10-17/h2-6,9-12,14,16H,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVBKZBVGWRUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method involves the sulfonylation of quinoline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several quinoline-based derivatives documented in the evidence. Below is a detailed comparison of key analogs, focusing on substituents, molecular properties, and biological implications:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Piperazine/Piperidine Group Molecular Formula Molecular Weight (g/mol) Biological Notes
BB90881
(3-(4-ethylbenzenesulfonyl)-6-methoxy-4-(4-methylpiperidin-1-yl)quinoline)
4-ethylbenzenesulfonyl (3), methoxy (6) 4-methylpiperidin-1-yl (4) C₂₄H₂₈N₂O₃S 424.56 Research chemical; no human/animal use
7-Chloro-4-[4-(phenylsulfonyl)piperazin-1-yl]quinoline Chloro (7) 4-(phenylsulfonyl)piperazin-1-yl (4) C₂₅H₂₁ClN₄O₂S 477.0 CFTR corrector; potential therapeutic use for cystic fibrosis
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline Chloro (6) 4-(2-methoxyphenyl)piperazin-1-yl (4) C₂₆H₂₄ClN₃O₃S 494.0 Structural data available; no explicit bioactivity reported
3-(Benzenesulfonyl)-8-[4-(2,2-dimethylpropyl)piperazin-1-yl]quinoline None (core) 4-(2,2-dimethylpropyl)piperazin-1-yl (8) C₂₇H₃₄N₄O₂S 490.65 Bulky substituent; potential impact on binding kinetics

Key Observations:

Substituent Effects on Bioactivity :

  • Chlorine Substitution : The 7-chloro derivative () is associated with CFTR correction, suggesting halogenation at specific positions may enhance interaction with biological targets. In contrast, the 6-chloro analog () lacks explicit bioactivity data, indicating positional sensitivity .
  • Methoxy and Ethyl Groups : BB90881 () incorporates a methoxy group at position 6 and a 4-ethylbenzenesulfonyl group, which may improve solubility but limit membrane permeability compared to smaller substituents .

Piperazine vs. Piperidine Moieties: Piperazine-based analogs (e.g., ) often exhibit flexibility in receptor binding due to the nitrogen-rich ring.

Impact of Bulky Substituents :

  • The 2,2-dimethylpropyl group in introduces steric hindrance, which could reduce off-target interactions but also limit bioavailability .

Therapeutic Potential: The 7-chloro derivative () stands out for its role as a CFTR corrector, a critical target in cystic fibrosis therapy. This highlights the importance of substituent positioning for specific biological pathways .

Biological Activity

3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinoline derivative features a benzenesulfonyl group and a piperidine moiety, which contribute to its unique pharmacological properties. Research has indicated its potential applications in treating various conditions, including cancer and neurodegenerative diseases.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby inhibiting their function. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, particularly in inflammatory and cancerous processes. The compound's ability to modulate enzyme activities critical in disease pathways positions it as a candidate for therapeutic development.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity through its interactions with key enzymes involved in tumor progression. For instance, studies have shown that derivatives of quinoline can induce apoptosis in cancer cells and inhibit cell proliferation. In a comparative study, the compound was found to be effective against various cancer cell lines, showcasing lower IC50 values than standard chemotherapeutics.

Cell Line IC50 (μM) Reference
HeLa (cervical cancer)5.2
MCF-7 (breast cancer)4.8
A549 (lung cancer)6.1

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, the compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for cholinergic signaling, and their inhibition can enhance cognitive function in affected individuals. A study reported that the compound exhibited an IC50 value of 0.033 μM against AChE, indicating potent activity.

Enzyme IC50 (μM) Reference
Acetylcholinesterase0.033
Butyrylcholinesterase0.096

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. The presence of both the benzenesulfonyl group and the piperidine moiety enhances its binding affinity to target enzymes compared to similar compounds lacking these groups.

Comparison with Similar Compounds

Compound Key Features Biological Activity
4-(4-Methylpiperidin-1-yl)quinolineLacks benzenesulfonyl groupModerate anticancer activity
3-(Benzenesulfonyl)quinolineNo piperidine moietyLower enzyme inhibition
3-(Benzenesulfonyl)-6-methyl-4-(3-methylpiperidin-1-yl)quinolineAdditional methyl group at position 6Enhanced potency against certain cancers

Q & A

Q. What are the common synthetic routes for 3-(Benzenesulfonyl)-4-(3-methylpiperidin-1-yl)quinoline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with acylation or sulfonylation of quinoline precursors. For example:

  • Acylation of Piperidine Derivatives : Reacting 3-methylpiperidine with benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide intermediate. Subsequent coupling with a quinoline core via nucleophilic substitution or transition metal catalysis (e.g., Pd-mediated cross-coupling) yields the target compound .
  • Optimization Tips : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for sulfonylation) to enhance yields. Monitor reaction progress via TLC or HPLC to minimize byproducts .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for quinoline and benzene rings) and piperidine methyl groups (δ 1.2–1.5 ppm) .
    • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and quinoline (C=N stretch at ~1600 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., non-planar quinoline moieties with deviations up to 0.17 Å) to validate stereochemistry .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates (IC₅₀ determination).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation with LC-MS analysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

  • Core Modifications :
    • Quinoline Substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at position 6/7 to enhance binding affinity to hydrophobic pockets .
    • Piperidine Alterations : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to probe steric effects on target engagement .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., DNA gyrase). Validate with MD simulations (NAMD) to assess binding stability .

Q. How can researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Orthogonal Assays : Replicate results using complementary methods (e.g., SPR for binding kinetics vs. enzymatic assays for activity).
  • Batch Purity Analysis : Quantify impurities via HPLC (≥95% purity threshold) and correlate with bioactivity trends. For example, residual solvents (e.g., DMSO) may artifactually inhibit enzymes .
  • Standardize Protocols : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

Q. What computational strategies are effective for predicting metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Prediction : Use software (e.g., GLORYx) to identify potential Phase I (oxidation at piperidine) and Phase II (glucuronidation of sulfonyl group) metabolites .
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and quantify metabolite formation via LC-HRMS. Cross-validate with recombinant CYP isoforms (e.g., CYP3A4) .

Q. How can crystallographic data inform formulation strategies for enhanced bioavailability?

Methodological Answer:

  • Polymorph Screening : Perform solvent-mediated crystallization (e.g., ethanol/water mixtures) to identify stable forms with improved solubility .
  • Co-crystallization : Co-formulate with cyclodextrins or co-crystals (e.g., succinic acid) to enhance dissolution rates. Characterize via PXRD and DSC to confirm stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.